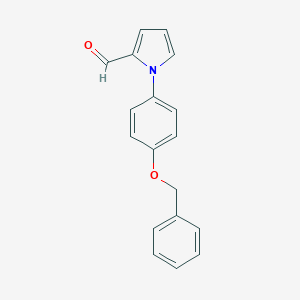
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMP and has been found to have unique properties that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves its ability to bind to specific target molecules. This binding results in a change in the fluorescence properties of the compound, allowing for detection and measurement of the target molecule.
Effets Biochimiques Et Physiologiques
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been found to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This makes it a valuable tool for studying biological systems without interfering with their normal function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde in lab experiments include its high sensitivity and specificity for detecting target molecules. It is also easy to use and can be used in a variety of experimental setups. The limitations of using this compound include its cost and the need for specialized equipment for detection and measurement.
Orientations Futures
There are many potential future directions for research involving 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde. One possible direction is the development of new applications for this compound in biological imaging and sensing. Another direction is the optimization of the synthesis method to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery and development.
Méthodes De Synthèse
The synthesis of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves the reaction of 4-bromoanisole and pyrrole-2-carboxaldehyde in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been used in various scientific research applications. It has been found to have potential as a fluorescent probe for imaging biological systems. PMP has also been used as a tool for studying protein-protein interactions and protein-ligand interactions.
Propriétés
Numéro CAS |
169036-62-8 |
|---|---|
Nom du produit |
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
1-(4-phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c20-13-17-7-4-12-19(17)16-8-10-18(11-9-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Clé InChI |
LJKXQTXJGLJEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



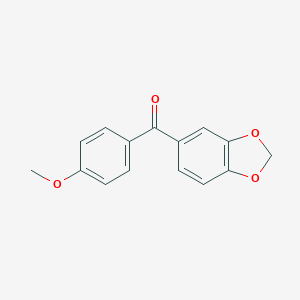
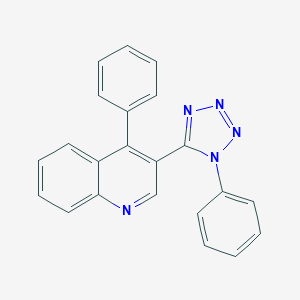
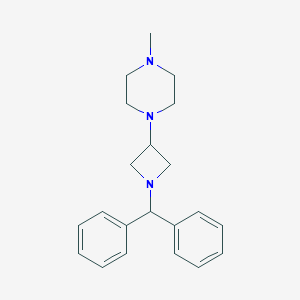
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
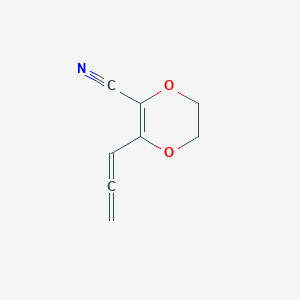
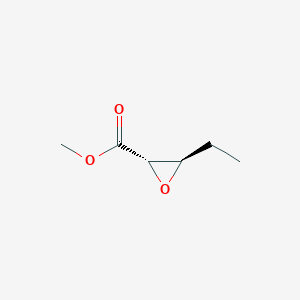
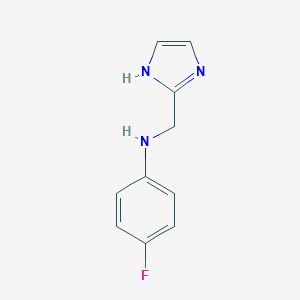
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
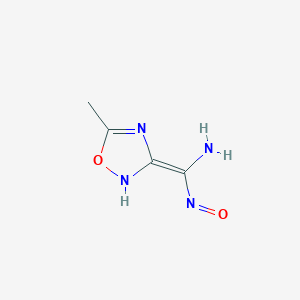
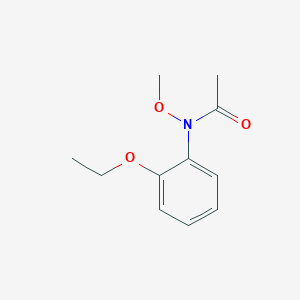
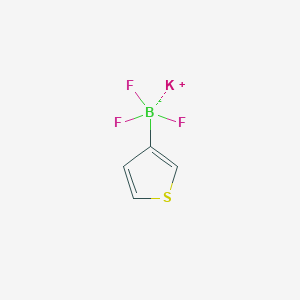
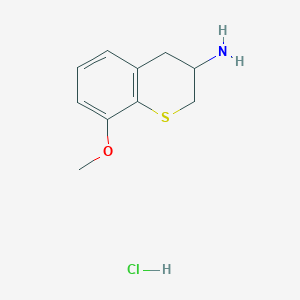
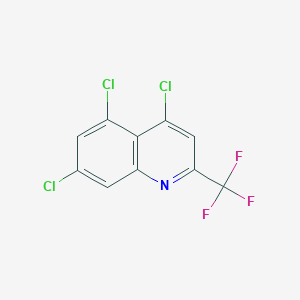
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)